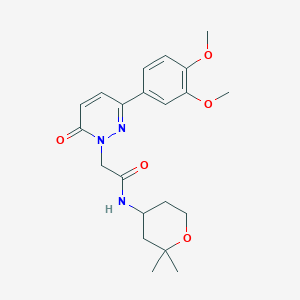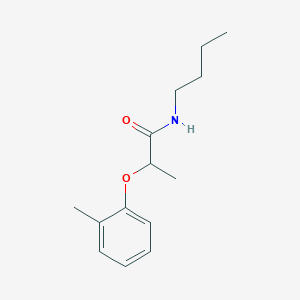![molecular formula C17H20N6O2S B4506204 trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B4506204.png)
trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Overview
Description
Trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is 372.13684508 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzothiazole derivatives, including "N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide," involves complex organic reactions that yield compounds with significant structural diversity. For example, the Ugi reaction followed by sodium ethoxide treatment has been employed to synthesize a new class of compounds related to this chemical structure, showcasing the compound's role in developing novel organic molecules (Sañudo et al., 2006).
Antimicrobial and Cytotoxic Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, indicating the potential use of "N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide" in developing new therapeutic agents. Some compounds in this class have shown significant activity against various cancer cell lines and microbial strains, suggesting their applicability in medicinal chemistry for drug discovery (Nam et al., 2010).
Liquid Crystal Research
The study of benzothiazole derivatives extends to materials science, particularly in the synthesis of liquid crystals. The structural features of benzothiazole-based compounds, including the methoxy and cyclohexanecarboxamide groups, contribute to their mesomorphic properties, making them suitable for applications in advanced display technologies (Ha et al., 2010).
Antioxidant Properties
Research on benzothiazole derivatives also encompasses their antioxidative potential, with some studies focusing on their ability to scavenge free radicals and exhibit antioxidant activities. This aspect of benzothiazole chemistry could be relevant for "N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide" in exploring its potential as an antioxidant agent in pharmaceuticals or organic materials (Cindrić et al., 2019).
Electrochemical Applications
The electrochemical properties of benzothiazole derivatives have been investigated, revealing their utility in electrochemical synthesis and applications. The development of metal- and reagent-free synthesis methods for benzothiazoles through electrolytic processes highlights the compound's role in green chemistry and sustainable chemical practices (Qian et al., 2017).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-25-13-6-7-14-15(8-13)26-17(19-14)20-16(24)12-4-2-11(3-5-12)9-23-10-18-21-22-23/h6-8,10-12H,2-5,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSKJXDICDIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(CC3)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4506121.png)

![2-[(4-FLUOROPHENYL)FORMAMIDO]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B4506133.png)
![N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4506140.png)
![2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4506145.png)
![4-(4-ethoxyphenyl)-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,5-dione](/img/structure/B4506151.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4506170.png)
![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4506181.png)
![8-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4506189.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4506195.png)
![4-methyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4506201.png)

![2-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4506214.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4506218.png)
